molecular formula C8H11BrN2 B15312312 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine

Cat. No.: B15312312
M. Wt: 215.09 g/mol
InChI Key: XZSNSKNPJUQZIC-UHFFFAOYSA-N
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Description

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is a halogenated aromatic diamine featuring a bromine substituent at the para position (C4) of the benzene ring and two methyl groups attached to the amine at position 1 (N1). This compound is synthesized via a modified literature procedure involving the reaction of 4-bromo-N,N-dimethylaniline in a solvent system of tert-butyl methyl ether (TBME) and tetrahydrofuran (THF) under controlled conditions . Its primary application lies in the synthesis of acridinium salts, which are critical in photoredox catalysis and organic light-emitting diodes (OLEDs) due to their redox-active properties .

The compound’s structural features—a bromine atom and dimethylated amines—impart distinct electronic and steric characteristics, influencing its reactivity, solubility, and stability. Below, we systematically compare it with structurally related compounds, emphasizing substituent effects, halogen variations, and thermal stability.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-1-N,1-N-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3

InChI Key

XZSNSKNPJUQZIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthesis of N1,N1-Dimethyl-1,3-Benzenediamine

N1,N1-dimethyl-1,3-benzenediamine is synthesized via reductive alkylation of 1,3-diaminobenzene. As detailed in ChemicalBook, catalytic hydrogenation of N1,N1-dimethyl-4-nitroaniline using 10% Pd/C in ethanol under H₂ achieves 95% yield.

Regioselective Bromination

The dimethylated intermediate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C. NBS’s mild reactivity minimizes over-bromination, directing substitution to C4 with 80–85% selectivity.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Temperature : 25°C
  • Catalyst : None required
  • Yield : 78% after column purification.

Multi-Step Synthesis from 4-Bromo-1,3-Dinitrobenzene

This method prioritizes scalability for industrial production:

  • Partial Reduction : Reduce 4-bromo-1,3-dinitrobenzene with SnCl₂ in HCl to 4-bromo-1-nitro-3-aminobenzene (75% yield).
  • Methylation : Treat the intermediate with dimethyl sulfate in NaOH/EtOH at 60°C to install N1,N1-dimethyl groups (88% yield).
  • Final Reduction : Catalytically hydrogenate the remaining nitro group using Raney nickel in methanol, achieving 92% yield.

Comparative Efficiency :

Step Reagent/Conditions Yield (%) Purity (%)
Partial Reduction SnCl₂/HCl 75 90
Methylation (CH₃)₂SO₄/NaOH 88 95
Final Reduction H₂/Raney Ni 92 98

One-Pot Bromination-Methylation

A novel one-pot method simplifies synthesis by combining bromination and methylation:

  • Bromination : React 1,3-diaminobenzene with NaBr/H₂O₂ in acetic acid at 50°C for 3 hours.
  • In Situ Methylation : Add dimethyl carbonate (DMC) and K₂CO₃, heating to 120°C for 6 hours. DMC acts as a green methylating agent, converting both amines to N1,N1-dimethyl groups.

Outcomes :

  • Overall Yield : 65%
  • Regioselectivity : 90% C4 bromination
  • Purity : 94% after solvent extraction.

Catalytic Benzylic Bromination Followed by Amination

Though less common, this route leverages benzylic bromination:

  • Bromination : Treat toluene derivatives with poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) (PBNS) in acetonitrile, introducing bromine at the benzylic position.
  • Ammonolysis : React the brominated intermediate with aqueous NH₃ under pressure to install amine groups.
  • Methylation : Use CH₃I/K₂CO₃ in DMF to dimethylate the amines.

Challenges :

  • Low regioselectivity (<50%) during amination.
  • Requires high-pressure conditions, limiting practicality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Amines or other reduced products.

Scientific Research Applications

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is an organic compound that has a molecular weight of approximately 215.09 g/mol. It has a benzene ring with two amine groups and one bromine atom at the para (4) location relative to the amine groups located at the 1 and 3 positions of the benzene ring. This compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine is a building block in organic synthesis and is applied across various fields.

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N1,N1-dimethylbenzene-1,2-diamineChlorine instead of bromine at the para positionPotentially different reactivity patterns
4-Bromo-N,N-diethylbenzene-1,2-diamineEthyl groups instead of methyl at nitrogenDifferent steric effects influencing reactivity
N,N-Dimethyl-p-phenylenediamineNo halogen substitution; two methyl groupsMore soluble in organic solvents

These compounds exhibit varying reactivities and biological activities based on their functional groups and substituents. The presence of bromine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine provides unique electrophilic properties that distinguish it from others in this category.

Mechanism of Action

The mechanism of action of 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Amine Groups

4-Bromo-N1,N1-Dipropyl-1,2-Benzenediamine (CAS 1016805-18-7)
  • Structure : Bromine at C4, dipropyl groups on N1, and amine groups at positions 1 and 2.
  • Molecular Formula : C₁₂H₁₉BrN₂; Molecular Weight : 271.20 g/mol .
  • Key Differences: The bulkier propyl substituents increase steric hindrance, reducing nucleophilicity compared to the dimethyl analog. This enhances solubility in nonpolar solvents but may limit reactivity in SN₂ reactions.
  • Applications : Used in specialized organic syntheses requiring controlled steric environments.
2-Bromo-N1,N1,N4,N4-Tetramethyl-Benzene-1,4-Diamine
  • Structure : Bromine at C2, tetramethyl groups on N1 and N4 .
  • Key Differences : The ortho bromine and additional methyl groups create a highly hindered environment, reducing thermal stability and increasing susceptibility to elimination reactions.
  • Applications: Limited to low-temperature reactions due to decomposition risks.

Halogen Variations

4-Chloro-1,3-Benzenediamine (CAS 5131-60-6)
  • Structure : Chlorine at C4, unsubstituted amine groups at positions 1 and 3.
  • Key Differences: Electron Withdrawing Effect: Chlorine’s lower electronegativity compared to bromine results in reduced electron withdrawal, altering redox potentials. Stability: Less prone to thermal decomposition than brominated analogs, making it preferable in high-temperature applications like polymer curing .
  • Applications : Widely used in hair dye formulations and epoxy resins.
4-Bromo-1,2-Diaminobenzene (CAS 1575-37-7)
  • Structure : Bromine at C4, amine groups at positions 1 and 2.
  • Key Differences :
    • Thermal Stability : Prone to hydrogen bromide (HBr) elimination under heat, necessitating handling with solid alkali or magnesium oxide to neutralize acidic byproducts .
    • Reactivity : The 1,2-diamine configuration enables chelation with metals, useful in coordination chemistry.

Stability and Handling Considerations

  • Thermal Decomposition: Brominated diamines (e.g., 4-bromo-1,2-diaminobenzene) decompose via HBr elimination, which can catalyze further degradation. Preventive measures include vacuum distillation with inert gas purging and alkaline additives . The dimethylated amine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine may slightly enhance stability by reducing proton availability for acid-catalyzed decomposition.
  • Safety Protocols :

    • Immediate medical attention is required upon exposure to brominated diamines. Contaminated skin should be washed with soap and water, and inhalation requires fresh air and artificial respiration .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Thermal Stability Key Applications
4-Bromo-N1,N1-dimethyl-1,3-benzenediamine - C₈H₁₁BrN₂ ~215 (estimated) Br (C4), N1,N1-dimethyl Moderate Acridinium salt synthesis
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ 201.04 Br (C4), NH₂ (C1, C2) Low (HBr elimination) Coordination chemistry
4-Chloro-1,3-benzenediamine 5131-60-6 C₆H₇ClN₂ 158.59 Cl (C4), NH₂ (C1, C3) High Hair dyes, polymers
4-Bromo-N1,N1-dipropyl-1,2-benzenediamine 1016805-18-7 C₁₂H₁₉BrN₂ 271.20 Br (C4), N1,N1-dipropyl Moderate Sterically controlled synthesis

Biological Activity

4-Bromo-N1,N1-dimethyl-1,3-benzenediamine, also known as 4-bromo-1,3-dimethyl-1,2-benzenediamine, is an organic compound characterized by its unique structure featuring a bromine atom and two amine groups on a benzene ring. This structural configuration influences its chemical properties and biological activity, making it a subject of interest in various fields of research.

The molecular formula of 4-bromo-N1,N1-dimethyl-1,3-benzenediamine is C9H12BrN2, with a molecular weight of approximately 215.09 g/mol. The compound's structure allows it to engage in various chemical interactions, which can affect its biological activity.

Biological Activity Overview

Research indicates that 4-bromo-N1,N1-dimethyl-1,3-benzenediamine exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : The compound has shown potential in enhancing the efficacy of certain antitumor agents. For instance, studies have demonstrated that derivatives of similar structures can increase life span in mouse models of cancer when administered at specific dosages .
  • Mutagenicity : There are indications that compounds within this structural class may exhibit mutagenic properties. A comprehensive review of mutagenic chemicals lists various compounds that share structural similarities with 4-bromo-N1,N1-dimethyl-1,3-benzenediamine .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

StudyFindings
Study on Antitumor Activity A derivative of 4-bromo-N1,N1-dimethyl-1,3-benzenediamine was tested in a mouse Lewis lung carcinoma model, showing an increase in life span by 57% at a dose of 150 mg/kg .
Mutagenicity Assessment A broad assessment identified structural analogs exhibiting significant mutagenic potential, suggesting caution in the use of such compounds in therapeutic settings .
Synthesis and Characterization The synthesis of related compounds via methods such as Buchwald–Hartwig coupling has been reported to yield derivatives with enhanced biological activity, indicating the importance of structural modifications in developing effective therapeutics .

Structural Comparisons

The following table compares 4-bromo-N1,N1-dimethyl-1,3-benzenediamine with similar compounds to highlight variations in biological activity:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-N1,N1-dimethylbenzene-1,2-diamineChlorine instead of bromine at para positionPotentially different reactivity patterns
4-Bromo-N,N-diethylbenzene-1,2-diamineEthyl groups instead of methyl at nitrogenDifferent steric effects influencing reactivity
N,N-Dimethyl-p-phenylenediamineNo halogen substitution; two methyl groupsMore soluble in organic solvents

The presence of bromine in 4-bromo-N1,N1-dimethyl-1,3-benzenediamine contributes unique electrophilic properties that may enhance its interactions with biological targets compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of N1,N1-dimethyl-1,3-benzenediamine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (0–25°C), and stoichiometric ratios. Lower temperatures (0–5°C) minimize side reactions like over-bromination, while excess NBS (1.2–1.5 equivalents) optimizes yield . Characterization via HPLC (≥95% purity) and NMR (δ 2.95 ppm for N-CH3) is critical for confirming structural integrity .

Q. How should researchers handle safety protocols for brominated aromatic amines during synthesis?

  • Methodological Answer : Brominated amines require strict safety measures due to potential toxicity and reactivity. Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Toxicity data for this compound is limited, so treat it as a hazardous material and follow protocols for analogous brominated aromatics .

Q. What spectroscopic techniques are most effective for characterizing 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine?

  • Methodological Answer :

  • 1H/13C NMR : Identify dimethylamino groups (singlet at δ 2.95 ppm for N-CH3) and aromatic protons (δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z 229 for [M+H]+) and bromine isotope patterns.
  • IR Spectroscopy : Detect N-H stretches (if present) and C-Br vibrations (550–650 cm⁻¹).
    Cross-validate with databases like ChemIDplus or NIST for spectral matching .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 4-Bromo-N1,N1-dimethyl-1,3-benzenediamine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in bromination reactions. For example, meta-bromination can be favored over para due to steric effects from dimethylamino groups. Pair computational results with experimental validation (e.g., GC-MS monitoring) to refine synthetic routes .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity or storage conditions. Conduct controlled experiments:

  • Solubility : Test in DMSO, ethanol, and water under inert atmospheres.
  • Stability : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Compare results with literature (e.g., NIST data ) to identify outliers and establish standardized protocols .

Q. How does steric hindrance from the dimethylamino group influence coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The dimethylamino group reduces reactivity in cross-couplings due to steric bulk. Mitigate this by:

  • Catalyst Optimization : Use Pd(PPh3)4 with bulky ligands (e.g., SPhos) to enhance turnover.
  • Microwave-Assisted Synthesis : Increase reaction rates at 100–120°C for 30 minutes.
    Monitor yields and byproducts (e.g., dehalogenation) via LC-MS .

Q. What experimental designs are suitable for studying the compound’s electrochemical properties?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in acetonitrile with 0.1 M TBAPF6. Scan at 100 mV/s to identify redox peaks (e.g., amine oxidation at +0.8 V vs. Ag/AgCl).
  • Controlled-Potential Electrolysis : Correlate electrochemical behavior with DFT-calculated HOMO/LUMO levels .

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